molecular formula C20H13F3N4O B6520013 N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide CAS No. 863587-83-1

N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide

Cat. No. B6520013
CAS RN: 863587-83-1
M. Wt: 382.3 g/mol
InChI Key: OXXNLYZCWXADGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide” is a compound with the molecular formula C20H15N3O . It is a member of imidazoles . The crystal structure of the compound consists of columns of molecules that are interconnected by N—H⋯N hydrogen bonds .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied due to its importance as a bioactive scaffold . A series of 2-phenylimidazo[1,2-a]pyridineacetamides were evaluated at both central and peripheral benzodiazepine receptors . The substituent effects at positions 6 and 8 as well as at the amide nitrogen were evaluated .


Molecular Structure Analysis

The torsion angle between the imidazo[1,2-a]pyridine ring system and the phenyl ring is 9.04° . Substitution on the imidazo[1,2-a]pyridine nucleus at position 8 with lipophilic substituents and the presence of one chlorine atom at the para position of the phenyl ring at C(2) are crucial features for high binding affinity and selectivity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.4 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor counts . The compound has a rotatable bond count of 3 . The complexity of the compound is 429 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it a promising candidate for drug discovery. Researchers investigate its interactions with biological targets, aiming to design novel pharmaceutical agents. Potential applications include:

Future Directions

The structure-activity relationship studies of similar compounds indicate the key structural features required for high affinity and selectivity . This could guide future research in designing more efficient and selective compounds . The ability of similar compounds to stimulate the synthesis of neurosteroids such as pregnenolone, progesterone, allopregnanolone, and allotetrahydrodeoxycorticosterone (THDOC) could also be an interesting area for future research .

properties

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O/c21-20(22,23)15-9-4-8-14(12-15)18(28)26-17-16(13-6-2-1-3-7-13)25-19-24-10-5-11-27(17)19/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXNLYZCWXADGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.